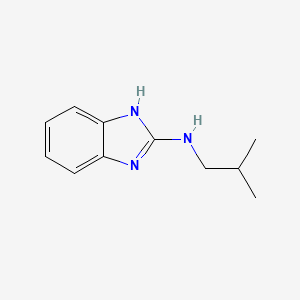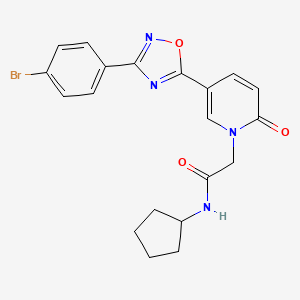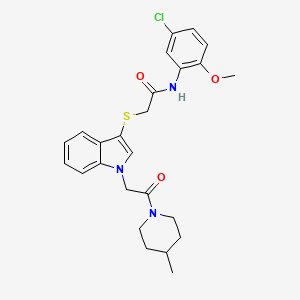
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, commonly known as MPBD, is a benzodiazepine derivative that has gained attention in recent years due to its potential use in scientific research. This compound is known for its ability to bind to certain receptors in the brain, which can have a range of effects on behavior and physiology. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : One study discusses the synthesis of similar compounds, highlighting the use of various characterization techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. This approach is vital for confirming the structure and purity of synthesized compounds like N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (Titi et al., 2020).
Chemical Properties and Reactions
- C-H, N-H Coupling : A paper describes a method for direct amination of azoles, including compounds structurally similar to N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, using a copper catalyst. This process is significant in modifying the chemical structure and properties of such compounds (Monguchi et al., 2009).
Biomedical Research
- Antibacterial and Antimicrobial Activity : Various studies have synthesized benzothiazole derivatives, related to N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, and tested their antibacterial and antimicrobial properties. This research is crucial for the potential development of new drugs or medical treatments (Chaudhary et al., 2011); (Noolvi et al., 2014).
Industrial Applications
- Corrosion Inhibition : Research into benzothiazole derivatives includes their application in corrosion inhibition, relevant in industrial settings for protecting metals against corrosion. This application is essential for extending the lifespan of metal components in various industries (Nayak & Bhat, 2023).
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLIPJTTZDUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)



![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)




![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)


![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)